20-Deoxyingenol

Description

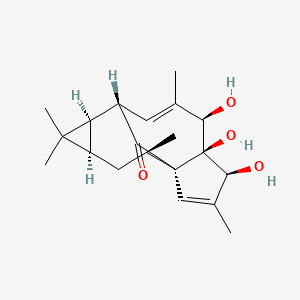

Structure

3D Structure

Propriétés

IUPAC Name |

(1S,4S,5S,6R,9S,10R,12R,14R)-4,5,6-trihydroxy-3,7,11,11,14-pentamethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-9-6-12-14-13(18(14,4)5)7-11(3)19(17(12)23)8-10(2)16(22)20(19,24)15(9)21/h6,8,11-16,21-22,24H,7H2,1-5H3/t11-,12+,13-,14+,15-,16+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSYZKSOJUQLTD-NHPMXQBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

20-Deoxyingenol: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the ingenane diterpenoid 20-deoxyingenol, a compound of significant interest for its potential therapeutic applications. The document details comprehensive experimental protocols for its isolation and purification from plant materials, presents quantitative data from relevant studies, and includes visualizations of the isolation workflow.

Natural Sources of this compound

This compound is a naturally occurring diterpenoid found predominantly in plants belonging to the family Euphorbiaceae. The primary species identified as sources for this compound are:

-

Euphorbia kansui : The dried roots of this plant are a well-documented source of this compound and its esters.[1][2][3]

-

Euphorbia peplus : The latex of this plant contains this compound derivatives, such as this compound-3-angelate.[4]

-

Euphorbia lathyris : The seeds of this species are another known source of this compound.

-

Euphorbia trigona : This species has been shown to contain various ingenol-type diterpenoids, including derivatives of this compound.[5]

These plants produce a complex mixture of diterpenoids, and the concentration of this compound and its derivatives can vary depending on the plant part, geographical location, and harvesting time.

Quantitative Data Summary

The following table summarizes quantitative data related to the isolation of ingenol and its derivatives from Euphorbia species. While specific yield data for this compound is not always detailed, the provided information offers a reference for expected compound concentrations.

| Plant Species | Plant Part | Compound | Concentration/Yield | Reference |

| Euphorbia myrsinites | Lower leafless stems | Ingenol | 547 mg/kg of dry weight | [6] |

| Euphorbia hirta | Aerial parts | Total Phenolics | 35.84-141.90 mg GAE/g | [7] |

| Euphorbia hirta | Aerial parts | Total Flavonoids | 20-25 mg/g | [7] |

| Euphorbia heterophylla | Aerial parts | Total Tannins | 21-63 mg/g | [7] |

Experimental Protocols for Isolation and Purification

The following is a synthesized, detailed protocol for the isolation and purification of this compound from the roots of Euphorbia kansui, based on methodologies reported in the scientific literature.

Extraction

-

Plant Material Preparation : Air-dry the roots of Euphorbia kansui and grind them into a coarse powder.

-

Solvent Extraction :

-

Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (e.g., 3 x 5 L) at room temperature for 24 hours for each extraction.

-

Alternatively, perform reflux extraction with 95% ethanol for a more exhaustive extraction. A patent for a related compound from Euphorbia peplus suggests a three-step reflux: first with 5 parts by weight of solvent for 2 hours, followed by two extractions with 4 parts by weight of solvent for 1.5 hours each.[8]

-

-

Concentration : Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Solvent Partitioning

-

Suspension : Suspend the crude extract in water.

-

Liquid-Liquid Extraction : Perform sequential liquid-liquid partitioning with solvents of increasing polarity. For the isolation of diterpenoids like this compound, a typical scheme would be:

-

First, partition with a non-polar solvent like petroleum ether or hexane to remove lipids and other non-polar compounds.

-

Next, partition the aqueous layer with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to extract the diterpenoids. The this compound will preferentially partition into this fraction.

-

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound from the complex extract.

-

Column Preparation : Pack a silica gel column (e.g., 200-300 mesh) with a suitable non-polar solvent system, such as petroleum ether.

-

Sample Loading : Adsorb the dried dichloromethane or ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Gradient Elution : Elute the column with a gradient of increasing polarity, typically using a mixture of petroleum ether and ethyl acetate. A suggested gradient could be from 100:0 to 0:100 (petroleum ether:ethyl acetate).[8]

-

Fraction Collection : Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

-

Purpose : This step is used for further purification and to separate compounds based on molecular size and polarity.

-

Column Preparation : Swell Sephadex LH-20 gel in a suitable solvent, such as methanol, and pack it into a column.

-

Elution : Apply the partially purified fraction from the silica gel column to the Sephadex LH-20 column and elute with methanol.

-

Fraction Collection : Collect fractions and monitor by TLC to identify those containing the target compound.

-

Purpose : This is the final purification step to obtain high-purity this compound.

-

Column : A reversed-phase C18 column is typically used.

-

Mobile Phase : A gradient of methanol and water or acetonitrile and water is commonly employed. For example, a gradient of methanol-water (e.g., from 30% to 100% methanol) can be effective.[9]

-

Detection : Monitor the elution profile using a UV detector, typically at a wavelength around 254 nm.

-

Fraction Collection : Collect the peak corresponding to this compound.

-

Purity Confirmation : The purity of the isolated this compound should be confirmed by analytical HPLC, and its structure elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualized Workflows

The following diagrams illustrate the key experimental workflows for the isolation of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Bio-guided isolation of the cytotoxic terpenoids from the roots of Euphorbia kansui against human normal cell lines L-O2 and GES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Nematicidal Activity of this compound-3-angelate from Euphorbia peplus Latex Through Protein Kinase C Isotype TPA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ingol and Ingenol-Type Diterpenes from Euphorbia trigona Miller with Keratinocyte Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Analysis of Ingenol in Euphorbia species via Validated Isotope Dilution Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenolic compounds analysis of three Euphorbia species by LC-DAD-MSn and their biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN102126941A - Preparation method of euphorbia peplus plant extract for preparing antitumor medicament - Google Patents [patents.google.com]

- 9. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 20-Deoxyingenol: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-Deoxyingenol is a diterpenoid natural product belonging to the ingenane class, primarily isolated from plants of the Euphorbia genus. It has garnered significant interest in the scientific community due to its potent biological activities, most notably as a modulator of Protein Kinase C (PKC) isoforms. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound, with a focus on its role in cell signaling and its potential as a therapeutic agent. Detailed spectroscopic data and experimental protocols are included to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound possesses a complex tetracyclic carbon skeleton characteristic of ingenane diterpenes. Its systematic IUPAC name is (1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a,6-trihydroxy-1,1,4,7,9-pentamethyl-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈O₄ | [1] |

| Molecular Weight | 332.43 g/mol | [1] |

| CAS Number | 54706-99-9 | [1] |

| Appearance | White solid | |

| Melting Point | 204-206 °C | |

| Solubility | Soluble in DMSO and DMF | |

| LogP | 2.8 |

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques.

The ¹H and ¹³C NMR spectra of this compound are crucial for its structural confirmation. A representative summary of the key chemical shifts is provided in Table 2. The complete spectra can be found in the PhD thesis by John Wood Group on the total synthesis of this compound.[2]

| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) |

| 6.01 (q, J = 1.5 Hz, 1H) | 213.9 |

| 5.89 (d, J = 4.5 Hz, 1H) | 172.8 |

| 4.15 (s, 1H) | 140.2 |

| 3.65 (d, J = 6.0 Hz, 1H) | 128.5 |

| 2.25-2.18 (m, 1H) | 85.1 |

| 1.80 (d, J = 1.5 Hz, 3H) | 78.9 |

| 1.75 (s, 3H) | 77.2 |

| 1.11 (s, 3H) | 57.6 |

| 1.08 (s, 3H) | 45.9 |

| 0.95 (d, J = 7.0 Hz, 3H) | 41.8 |

| 37.9 | |

| 35.8 | |

| 31.9 | |

| 29.7 | |

| 27.0 | |

| 22.9 | |

| 20.3 | |

| 18.8 | |

| 14.2 |

Table 2: Key ¹H and ¹³C NMR Chemical Shifts for this compound.

The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. A thin film/NaCl spectrum shows key peaks as detailed in the work by the John Wood Group.[2]

| Wavenumber (cm⁻¹) | Assignment |

| 3400 (broad) | O-H stretching (hydroxyl groups) |

| 2925, 2855 | C-H stretching (alkane) |

| 1705 | C=O stretching (ketone) |

| 1640 | C=C stretching (alkene) |

Table 3: Key FTIR Absorption Bands of this compound.

High-resolution mass spectrometry (HRMS) confirms the molecular formula of this compound. The exact mass is observed at m/z 332.1988 [M]+, consistent with the molecular formula C₂₀H₂₈O₄.[1]

Biological Activity and Signaling Pathways

This compound and its derivatives are potent modulators of the Protein Kinase C (PKC) family of enzymes, which are key regulators of numerous cellular processes.[3]

Protein Kinase C (PKC) Activation

This compound esters have been shown to selectively activate conventional (α) and novel (δ) PKC isoforms.[3] This activation is achieved by mimicking the function of diacylglycerol (DAG), a natural activator of PKC. The binding of this compound derivatives to the C1 domain of PKC leads to its translocation to the cell membrane and subsequent activation.

Downstream Signaling Pathways

The activation of PKCα and PKCδ by this compound esters triggers downstream signaling cascades that are independent of the mTORC1 pathway.[3] A key consequence of this activation is the promotion of lysosome biogenesis through a dual mechanism:

-

Activation of Transcription Factor EB (TFEB): TFEB is a master regulator of lysosomal gene expression. PKC activation leads to the nuclear translocation of TFEB, where it promotes the transcription of genes involved in lysosome formation and function.[3]

-

Inactivation of ZKSCAN3: ZKSCAN3 is a transcriptional repressor of lysosomal genes. PKC-mediated signaling leads to the inactivation of ZKSCAN3, further contributing to the upregulation of lysosomal biogenesis.[3]

Caption: Signaling pathway of this compound-mediated PKC activation.

Anticancer Activity

Derivatives of this compound have demonstrated significant anticancer activity against various cancer cell lines, including A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma).[4] The proposed mechanisms of action include:

-

Induction of G1/S phase cell cycle arrest: This prevents cancer cells from progressing through the cell division cycle.[4]

-

Inhibition of CDK4 and CyclinD1 expression: These are key proteins that drive the G1 to S phase transition.[4]

-

Upregulation of p21: p21 is a cyclin-dependent kinase inhibitor that halts cell cycle progression.[4]

-

Induction of autophagy and mitophagy: This process of cellular self-digestion can lead to cancer cell death.[4]

Experimental Protocols

Isolation of this compound from Euphorbia kansui

Materials:

-

Dried and powdered roots of Euphorbia kansui

-

Methanol

-

Silica gel for column chromatography

-

Solvent systems for chromatography (e.g., hexane-ethyl acetate gradients)

-

HPLC system for final purification

Procedure:

-

Extraction: The powdered plant material is exhaustively extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Chromatographic Fractionation: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Purification: Fractions enriched with the target compound are combined and further purified by repeated column chromatography and/or preparative HPLC to yield pure this compound.

Synthesis of this compound Esters

The following is a general procedure for the esterification of this compound.[3]

Materials:

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Desired carboxylic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound and the carboxylic acid (1.2 equivalents) in anhydrous DCM.

-

Add DMAP (0.1 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired ester.

References

- 1. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design of this compound-esters-based PKC agonists and their lysosome biogenesis-enhancing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound ester and ether derivatives: Synthesis, properties and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent Biological Activities of 20-Deoxyingenol Diterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Deoxyingenol is a tetracyclic diterpenoid belonging to the ingenane class, naturally occurring in plants of the Euphorbiaceae family. This core structure, and its various ester derivatives, have garnered significant attention in the scientific community for their potent and diverse biological activities. These compounds are notable for their ability to modulate key cellular signaling pathways, exhibiting promising potential in the fields of oncology and virology. This technical guide provides an in-depth overview of the biological activities of this compound diterpenoids, with a focus on their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation.

Core Biological Activities

The primary biological activities of this compound and its derivatives can be categorized into three main areas:

-

Protein Kinase C (PKC) Activation: this compound esters are potent activators of Protein Kinase C (PKC), a family of serine/threonine kinases that are central regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis. By mimicking the endogenous ligand diacylglycerol (DAG), these compounds bind to the C1 domain of conventional and novel PKC isoforms, initiating a cascade of downstream signaling events. This activation is a key mechanism behind their cytotoxic and other biological effects.

-

Cytotoxicity against Cancer Cell Lines: A significant body of research has demonstrated the potent cytotoxic effects of this compound derivatives against a wide range of cancer cell lines. Their ability to induce cell death, primarily through apoptosis and necrosis, makes them promising candidates for the development of novel anti-cancer therapeutics. The cytotoxic potency is highly dependent on the nature and position of the ester substituents on the this compound core.

-

Anti-HIV Activity: Certain ingenol and this compound derivatives have shown promising activity against the Human Immunodeficiency Virus (HIV). Their mechanisms of action are multifaceted and can include the inhibition of viral entry and the reactivation of latent HIV reservoirs, a key strategy in "shock and kill" approaches to HIV eradication.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data on the biological activities of various this compound diterpenoids and related ingenol esters.

Table 1: Protein Kinase C (PKC) Binding Affinity of Ingenol

| Compound | PKC Isoform | Binding Affinity (Ki) | Reference |

| Ingenol | PKC | 30 µM | [1] |

Note: Data for specific this compound derivatives' direct binding affinity to PKC isoforms is limited in the reviewed literature. Ingenol data is presented as a close structural analog.

Table 2: Cytotoxicity of this compound Derivatives against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound 1,3,4-oxadiazole derivative 22 | HepG2 | Liver Cancer | 8.8 | [2] |

| This compound 1,3,4-oxadiazole derivative 22 | A549 | Lung Cancer | > 50 | [2] |

| Kansuijatrophanol C | HepG2 | Liver Cancer | 9.47 ± 0.31 | [1] |

| Kansuijatrophanol D | MCF-7 | Breast Cancer | 6.29 ± 0.18 | [1] |

| Kansuijatrophanol D | DU145 | Prostate Cancer | 4.19 ± 0.32 | [1] |

| Euphodeflexin A (jatrophane) | HeLa | Cervical Cancer | 9.9 | [1] |

| Euphodeflexin M (ingenane) | HeLa | Cervical Cancer | 9.8 | [1] |

| Euphodeflexin Q (pepluane) | HeLa | Cervical Cancer | 5.8 | [1] |

| Ingenane Diterpenoid 1 | MV4-11 | Leukemia | 3.48 | [1] |

| Ingenane Diterpenoid 2 | MV4-11 | Leukemia | 4.52 | [1] |

| Ingenane Diterpenoid 4 | MV4-11 | Leukemia | 5.77 | [1] |

| Ingenane Diterpenoid 5 | MV4-11 | Leukemia | 8.91 | [1] |

| Ingenane Diterpenoid 7 | MV4-11 | Leukemia | 12.33 | [1] |

| Ingenane Diterpenoid 9 | MV4-11 | Leukemia | 15.67 | [1] |

| Jatrophane Diterpenoid 11 | MV4-11 | Leukemia | 20.14 | [1] |

| Jatrophane Diterpenoid 12 | MV4-11 | Leukemia | 30.02 | [1] |

| Jatrophane Diterpenoid 13 | MV4-11 | Leukemia | 18.56 | [1] |

| Jatrophane Diterpenoid 14 | MV4-11 | Leukemia | 25.43 | [1] |

Table 3: Anti-HIV Activity of Ingenol and Related Diterpenoids

| Compound | Virus Strain | Cell Line | Activity Metric | Value | Reference |

| Ingenane Diterpenoids (1-15) | HIV-1 | MT4 | IC50 | 0.7 - 9.7 nM | [3] |

| Daphnane Diterpenoid Orthoesters (1-9) | HIV-1 | MT4 | EC50 | 1.5 - 7.7 nM | [4] |

| Tigliane Diterpenoids (1-5) | HIV-1 | MT4 | IC50 | 1.1 - 65.4 nM | [5] |

| Euphlactenoid C (Ingol-type) | HIV-1 | - | IC50 | 1.17 µM | [6] |

| Known Diterpenoid 16 | HIV-1 | - | IC50 | 13.10 µM | [6] |

| EK-16A (Ingenol Derivative) | Latent HIV-1 | C11 | EC50 | 3.53 nM | [7] |

| EK-16A (Ingenol Derivative) | Latent HIV-1 | J-Lat 10.6 | EC50 | 4.06 nM | [7] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Protein Kinase C (PKC) Binding Assay ([³H]PDBu Displacement)

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for PKC. The assay measures the displacement of [³H]phorbol 12,13-dibutyrate ([³H]PDBu), a high-affinity phorbol ester ligand, from the C1 domain of PKC.

Materials:

-

Purified PKC isoforms

-

[³H]PDBu (specific activity ~15-20 Ci/mmol)

-

Phosphatidylserine (PS)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mg/mL bovine serum albumin (BSA)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Multi-well plates (96-well format)

-

Cell harvester

Procedure:

-

Preparation of Lipid Vesicles: Prepare a stock solution of phosphatidylserine (PS) in chloroform. Evaporate the solvent under a stream of nitrogen to form a thin film. Resuspend the lipid film in the assay buffer by sonication to create small unilamellar vesicles.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Assay buffer

-

A fixed concentration of [³H]PDBu (typically at or below its Kd value)

-

Lipid vesicles (PS)

-

A range of concentrations of the test compound or vehicle (for total binding) or a high concentration of unlabeled PDBu (for non-specific binding).

-

Purified PKC enzyme.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the PKC-ligand complex while unbound ligand passes through.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of [³H]PDBu). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]PDBu and Kd is its dissociation constant.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% dimethylformamide)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into insoluble purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol outlines a non-radioactive, colorimetric assay to measure the inhibition of HIV-1 Reverse Transcriptase activity by test compounds.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

HIV-1 RT Assay Kit (commercially available kits often provide the necessary reagents)

-

Template/primer (e.g., poly(A)·oligo(dT))

-

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., digoxigenin-dUTP or biotin-dUTP)

-

Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, KCl, DTT)

-

Lysis buffer (if using viral lysates)

-

Streptavidin-coated microplates (if using biotin-dUTP)

-

Anti-digoxigenin-peroxidase (POD) conjugate (if using DIG-dUTP)

-

Peroxidase substrate (e.g., TMB or ABTS)

-

Stop solution (e.g., H₂SO₄)

-

Plate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate.

Procedure:

-

Assay Setup: In a microplate, add the following components:

-

Assay buffer

-

Template/primer

-

dNTP mix (including the labeled dNTP)

-

Various concentrations of the this compound derivative or a known RT inhibitor (positive control) or vehicle (negative control).

-

Recombinant HIV-1 RT enzyme to initiate the reaction.

-

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-2 hours) to allow for the synthesis of the labeled DNA strand.

-

Capture of Synthesized DNA:

-

If using biotin-dUTP, transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated DNA to bind.

-

Wash the plate to remove unbound components.

-

-

Detection:

-

If using DIG-dUTP, add the anti-digoxigenin-POD conjugate and incubate.

-

Wash the plate to remove unbound conjugate.

-

Add the peroxidase substrate and incubate until a color develops.

-

-

Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

-

Data Analysis: The absorbance is directly proportional to the amount of synthesized DNA and thus the RT activity. Calculate the percentage of RT inhibition for each compound concentration relative to the negative control. Determine the IC50 value, the concentration of the compound that inhibits 50% of the RT activity, from a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows described in this guide.

PKC Activation Signaling Pathway

Caption: PKC activation by this compound esters, mimicking diacylglycerol (DAG).

Experimental Workflow for Cytotoxicity (MTT) Assay

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Logical Relationship for Anti-HIV RT Inhibition Assay

Caption: Logical flow of the HIV-1 Reverse Transcriptase inhibition assay.

Conclusion

This compound diterpenoids represent a class of natural products with significant therapeutic potential. Their ability to potently activate PKC, induce cytotoxicity in cancer cells, and inhibit HIV replication underscores their importance in drug discovery and development. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers in this exciting field, facilitating further investigation into the structure-activity relationships, mechanisms of action, and potential clinical applications of these remarkable compounds. Continued research is warranted to fully elucidate the therapeutic window and optimize the pharmacological properties of this compound derivatives for future clinical translation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound ester and ether derivatives: Synthesis, properties and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolation, Structural Elucidation, and Anti-HIV Activity of Daphnane Diterpenoids from Daphne odora - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-HIV Tigliane-Type Diterpenoids from the Aerial Parts of Wikstroemia lichiangensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

20-Deoxyingenol as a Protein Kinase C (PKC) Modulator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Deoxyingenol, a diterpenoid from the ingenane family, has emerged as a significant modulator of Protein Kinase C (PKC) isozymes. As a structural analog of the well-studied ingenol mebutate, this compound and its derivatives are gaining attention for their potential therapeutic applications, ranging from anticancer to neuroprotective activities. This technical guide provides a comprehensive overview of this compound as a PKC modulator, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.

The modulation of PKC, a family of serine/threonine kinases, is a critical area of drug discovery. PKC isozymes play pivotal roles in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Dysregulation of PKC signaling is implicated in various diseases, making targeted modulation an attractive therapeutic strategy. This compound and its esters have been shown to selectively activate certain PKC isoforms, particularly conventional (cPKC) and novel (nPKC) isoforms like PKCα and PKCδ, making them valuable tools for research and potential leads for drug development.[1][2]

Quantitative Data on this compound Derivatives and Related Ingenol Esters

While specific binding affinity (Ki) and activation constant (EC50) values for this compound's direct interaction with a wide range of PKC isoforms are not extensively available in the public domain, data for its derivatives and the closely related ingenol 3-angelate provide valuable insights into the structure-activity relationship (SAR) and isoform selectivity of this class of compounds.

| Compound | PKC Isoform | Parameter | Value | Reference |

| Ingenol | PKC | Ki | 30 µM | |

| This compound-1,3,4-oxadiazole derivative 22 | - | IC50 (HepG2 cells) | 8.8 µM | [3] |

| This compound-1,3,4-oxadiazole derivative 22 | - | IC50 (normal cells) | > 50 µM | [3] |

| Compound 4 (a this compound derivative) | - | Autophagic Flux Enhancement (at 20 µM) | 2.45-fold | [1][2][4][5] |

| Compound 18 (a this compound derivative) | - | Autophagic Flux Enhancement (at 20 µM) | 2.31-fold | [1][2][4][5] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of this compound and its derivatives as PKC modulators. Below are methodologies for key experiments cited in the literature, adapted for the study of these compounds.

Synthesis of this compound Derivatives (General Procedure)

This protocol describes a general method for the esterification of this compound at the C-3 and C-5 positions.

Materials:

-

This compound

-

Corresponding carboxylic acid (e.g., for esterification)

-

4-Dimethylaminopyridine (DMAP)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)

-

Dry 1,2-Dichloroethane

-

Ethyl acetate (EtOAc)

-

Petroleum ether (PE)

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Dissolve this compound (1 equivalent) in dry 1,2-dichloroethane.

-

To this solution, add DMAP (10 equivalents), the corresponding carboxylic acid (10 equivalents), and EDCI (10 equivalents).[1][2]

-

Stir the reaction mixture at room temperature. The reaction progress is monitored by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to yield the desired this compound ester.[1][2]

In Vitro PKC Kinase Activity Assay

This assay measures the ability of this compound or its derivatives to activate PKC, leading to the phosphorylation of a substrate.

Materials:

-

Purified PKC isozyme(s)

-

This compound or its derivative (test compound)

-

PKC substrate (e.g., myelin basic protein or a specific peptide)

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) (for comparison of activation)

-

Trichloroacetic acid (TCA) or phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, purified PKC isozyme, and the PKC substrate.

-

Add the test compound (this compound or its derivative) at various concentrations. Include positive controls (e.g., phorbol esters like PMA) and negative controls (vehicle).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

-

Terminate the reaction by adding ice-cold TCA to precipitate the proteins or by spotting the reaction mixture onto phosphocellulose paper.

-

Wash the precipitate or the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.

PKC Translocation Assay Using GFP-tagged PKC

This cell-based assay visualizes the activation of PKC by monitoring its translocation from the cytosol to the plasma membrane or other cellular compartments.

Materials:

-

Cells expressing a specific PKC isozyme tagged with Green Fluorescent Protein (GFP) (e.g., HEK293 or CHO cells)

-

This compound or its derivative (test compound)

-

Cell culture medium

-

Confocal microscope

Procedure:

-

Culture the GFP-PKC expressing cells in a suitable imaging dish (e.g., glass-bottom dish).

-

Before imaging, replace the culture medium with a suitable imaging buffer.

-

Acquire baseline images of the cells showing the cytosolic distribution of the GFP-PKC fusion protein using a confocal microscope.

-

Add the test compound (this compound or its derivative) to the cells at the desired concentration.

-

Acquire time-lapse images of the cells to monitor the redistribution of the GFP-PKC fluorescence.

-

Analyze the images to quantify the translocation of GFP-PKC from the cytosol to the target membrane (e.g., plasma membrane) over time. This can be done by measuring the change in fluorescence intensity in the respective cellular compartments.

Signaling Pathways and Experimental Workflows

The activation of PKC by this compound and its analogs triggers downstream signaling cascades that are crucial for their biological effects. One of the key pathways involved is the Ras/Raf/MEK/ERK pathway.

PKC-Mediated Activation of the MEK/ERK Signaling Pathway

Caption: PKC activation by this compound initiates the MEK/ERK signaling cascade.

Experimental Workflow for Characterizing a Novel this compound Derivative

Caption: Workflow for the characterization of a new this compound derivative.

Conclusion

This compound and its derivatives represent a promising class of PKC modulators with demonstrated isoform selectivity and potent biological activities. While more quantitative data on the parent compound is needed, the existing research on its analogs provides a strong foundation for further investigation. The experimental protocols and signaling pathway information provided in this guide are intended to facilitate future research into the therapeutic potential of these fascinating molecules. As our understanding of the nuanced roles of different PKC isoforms in disease continues to grow, the development of selective modulators like this compound derivatives will be of paramount importance.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Design of this compound-esters-based PKC agonists and their lysosome biogenesis-enhancing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. integrativebiology.ac.cn [integrativebiology.ac.cn]

Anticancer Properties of 20-Deoxyingenol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol mebutate, a diterpenoid ester derived from the plant Euphorbia peplus, has garnered significant attention for its potent anticancer properties, leading to its approval for the topical treatment of actinic keratosis. This has spurred considerable interest in the therapeutic potential of related ingenane diterpenes, including 20-deoxyingenol and its derivatives. These compounds, found in various Euphorbiaceae plants, have demonstrated promising cytotoxic and antiproliferative activities across a range of cancer cell lines. This technical guide provides an in-depth overview of the current state of research into the anticancer properties of this compound derivatives, focusing on their mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate these characteristics. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.

Anticancer Activity of this compound Derivatives

A growing body of evidence highlights the potent cytotoxic effects of various this compound derivatives against a spectrum of human cancer cell lines. The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the reported IC50 values for several this compound derivatives across different cancer cell lines.

| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound 1,3,4-oxadiazole derivative 22 | A549 | Lung Carcinoma | > 50 | [1] |

| HepG2 | Hepatocellular Carcinoma | 8.8 | [1] | |

| PEP005 (ingenol 3-angelate) | Colo205 | Colorectal Cancer | 0.01-140 | [2] |

| Unspecified ingenane-type diterpenoids | HeLa | Cervical Cancer | 5.8 - 9.9 | [2] |

| MV4-11 | Leukemia | 3.48 - 30.02 | [2] | |

| Kansuijatrophanol C | HepG2 | Hepatocellular Carcinoma | 9.47 ± 0.31 | [2] |

| Kansuijatrophanol D | MCF-7 | Breast Cancer | 6.29 ± 0.18 | [2] |

| DU145 | Prostate Cancer | 4.19 ± 0.32 | [2] |

Mechanism of Action

The anticancer activity of this compound derivatives is attributed to their ability to modulate key cellular processes, primarily through the induction of cell cycle arrest and autophagy. These mechanisms are often initiated by the activation of specific signaling pathways.

Cell Cycle Arrest at G1/S Phase

Several studies have demonstrated that this compound derivatives can halt the progression of the cell cycle at the G1/S transition phase. This arrest is mediated by the modulation of key regulatory proteins. Specifically, treatment with these compounds has been shown to inhibit the expression of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin D1, which are crucial for the progression from the G1 to the S phase. Concurrently, an upregulation of the cyclin-dependent kinase inhibitor p21 has been observed.[1] The increased levels of p21 further contribute to the inhibition of the CDK4/Cyclin D1 complex, thereby preventing the phosphorylation of the retinoblastoma protein (Rb) and blocking entry into the S phase.

Induction of Autophagy

Autophagy, a cellular self-degradation process, is another key mechanism through which this compound derivatives exert their anticancer effects. Treatment with these compounds has been shown to promote the accumulation of autophagosomes and increase the levels of autophagy-related proteins such as LC3 and PINK1.[1] This induction of autophagy can lead to cancer cell death.

PKC Signaling Pathway

The Protein Kinase C (PKC) signaling pathway, particularly the activation of the PKCδ isoform, has been identified as a key upstream regulator of the anticancer effects of ingenane-type diterpenes.[2] Activation of PKCδ can trigger downstream signaling cascades that lead to both cell cycle arrest and the induction of autophagy. The precise molecular interactions between this compound derivatives and PKCδ are a subject of ongoing research.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound Derivatives

Caption: Proposed signaling pathway of this compound derivatives.

Experimental Workflow for Anticancer Activity Assessment

Caption: General experimental workflow for evaluating anticancer properties.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general protocols for the key experiments cited in the study of this compound derivatives.

Cell Culture

Human cancer cell lines such as A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) are cultured in appropriate media, for example, Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period, typically 24 to 72 hours. A vehicle control (e.g., DMSO) is included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment and Harvesting: Cells are treated with the this compound derivative at the desired concentration for a specific time (e.g., 24 hours). Both adherent and floating cells are collected, washed with PBS, and counted.

-

Fixation: The cells are fixed by adding them dropwise to ice-cold 70% ethanol while vortexing and then stored at -20°C overnight.

-

Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark at room temperature for 30 minutes.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software.

Western Blot Analysis

-

Protein Extraction: After treatment with the this compound derivative, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., CDK4, Cyclin D1, p21, LC3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, with β-actin serving as a loading control.

Autophagy Assessment

-

LC3-II Accumulation (Western Blot): The protocol for Western blot analysis is followed as described above, using a primary antibody specific for LC3. The conversion of LC3-I to the lipidated, autophagosome-associated form, LC3-II, is indicative of autophagy induction.

-

Autophagosome Visualization (Fluorescence Microscopy): Cells are transfected with a plasmid expressing GFP-LC3. After treatment with the this compound derivative, the cells are fixed and observed under a fluorescence microscope. The formation of GFP-LC3 puncta (dots) within the cytoplasm indicates the formation of autophagosomes.

Conclusion

This compound derivatives represent a promising class of natural product-based anticancer agents. Their ability to induce cell cycle arrest and autophagy through the modulation of key regulatory proteins and signaling pathways, such as the PKCδ pathway, underscores their therapeutic potential. The data and protocols presented in this technical guide provide a solid foundation for further research and development in this area. Future studies should focus on elucidating the detailed structure-activity relationships, optimizing the pharmacological properties of these derivatives, and evaluating their efficacy and safety in preclinical in vivo models to pave the way for potential clinical applications.

References

Nematicidal Activity of 20-deoxyingenol-3-angelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-deoxyingenol-3-angelate (DI3A) is a prominent diterpenoid compound isolated from the latex of Euphorbia peplus. This plant has a history of use in traditional medicine for various ailments. Recent scientific investigations have unveiled the potent nematicidal properties of DI3A, positioning it as a promising candidate for the development of novel botanical nematicides. This technical guide provides a comprehensive overview of the nematicidal activity of DI3A, focusing on its efficacy, mechanism of action, and the experimental methodologies used to elucidate its effects.

Quantitative Nematicidal Activity

The nematicidal efficacy of this compound-3-angelate has been quantified against several nematode species. The following tables summarize the key data, providing a clear comparison of its activity.

Table 1: Lethal Concentration (LC50) of this compound-3-angelate against Various Nematode Species

| Nematode Species | LC50 Value (µg/mL) | Exposure Time (hours) | Reference |

| Caenorhabditis elegans | 10.2 ± 0.4 | 72 | [1] |

| Panagrellus redivivus | 13.4 ± 0.5 | 72 | [1] |

Table 2: Effects of this compound-3-angelate on Caenorhabditis elegans

| Parameter | Observation | Concentration | Reference |

| Mortality | 100% mortality | 50 µg/mL | [1] |

| Growth and Development | Inhibition | Not specified | [1][2][3] |

| Locomotion Behavior | Significant negative effects | Not specified | [1][2][3] |

| Reproduction | Significant negative effects | Not specified | [1][2][3] |

| Reactive Oxygen Species (ROS) | Increased accumulation | Not specified | [1][2][3] |

Mechanism of Action: The TPA-1 Signaling Pathway

Research indicates that this compound-3-angelate exerts its nematicidal effects through the modulation of a specific signaling pathway in nematodes. Transcriptome analysis of C. elegans treated with DI3A revealed a significant upregulation of the tpa-1 gene.[2][3] This gene encodes a protein kinase C (PKC) isotype. The crucial role of TPA-1 in mediating the toxic effects of DI3A was confirmed through RNA interference (RNAi) studies. Knockdown of the tpa-1 gene in C. elegans was shown to alleviate the growth-inhibitory effects of the compound.[2][3]

This suggests a mechanism where DI3A treatment leads to the overexpression of TPA-1, which in turn triggers a cascade of downstream events culminating in the observed negative physiological effects, including inhibited growth and development.

References

20-Deoxyingenol: A Promising Diterpenoid for Neurodegenerative Disease Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark of many of these diseases is the accumulation of misfolded protein aggregates.[1][2][3] Recent research has highlighted the therapeutic potential of activating specific cellular clearance pathways to eliminate these toxic proteins. 20-Deoxyingenol, a diterpenoid compound, and its derivatives are emerging as potent modulators of Protein Kinase C (PKC), a family of enzymes pivotal in regulating cellular processes, including those involved in neuroprotection and protein clearance.[1][2][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, relevant quantitative data, experimental protocols, and key signaling pathways, offering a valuable resource for researchers in the field of neurodegenerative disease.

Mechanism of Action: A Focus on PKC Activation

This compound and its ester derivatives function as novel PKC modulators, exhibiting selectivity for specific isoforms, particularly conventional (α) and novel (δ) PKCs.[1] This selective activation is crucial as different PKC isoforms can trigger distinct downstream signaling cascades. The activation of PKCα and PKCδ by this compound derivatives has been shown to promote lysosomal biogenesis, a critical process for clearing pathogenic protein aggregates like β-amyloid (Aβ) and phosphorylated Tau (p-Tau) that are central to the pathology of Alzheimer's disease.[1][2][3]

Unlike some kinase inhibitors, this compound bypasses the mTOR signaling pathway and instead initiates two parallel signaling cascades that converge on the enhancement of lysosomal function.[1] This involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis, and the inactivation of ZKSCAN3, a transcriptional repressor of lysosomal genes.[1] The net effect is an increase in the cell's capacity to degrade and clear abnormal proteins.

Furthermore, the activation of PKC has been demonstrated to have direct neurotrophic effects, promoting neuronal survival and neurite regrowth.[4] This neuroprotective action is mediated through the activation of downstream pathways, including the PI3K/Akt and MEK/ERK signaling cascades.[4]

Quantitative Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound and its derivatives.

| Compound/Derivative | Assay | Concentration | Result | Reference |

| Compound 4 (this compound derivative) | Autophagic Flux Assay | 20 µM | 2.45-fold increase vs. vehicle control | [1][2][3] |

| Compound 18 (this compound derivative) | Autophagic Flux Assay | 20 µM | 2.31-fold increase vs. vehicle control | [1][2][3] |

| This compound 1,3,4-oxadiazole derivative 22 | Cytotoxicity (HepG2 cells) | - | IC50 = 8.8 µM | [5] |

| This compound 1,3,4-oxadiazole derivative 22 | Cytotoxicity (normal cells) | - | IC50 > 50 µM | [5] |

Table 1: In Vitro Efficacy of this compound Derivatives

| Animal Model | Treatment | Dosage | Key Findings | Reference |

| Male Wistar rats (morphine-induced neurotoxicity) | This compound (20-DOI) | 10 and 20 mg/kg | - Reversed neuronal apoptosis and oxidative stress in the hippocampus.- Improved spatial learning and memory.- Promoted autophagosome production and increased nuclear TFEB expression. | [6] |

Table 2: In Vivo Effects of this compound

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a general workflow for its investigation.

Caption: this compound-mediated activation of PKC promotes lysosomal biogenesis.

References

- 1. Design of this compound-esters-based PKC agonists and their lysosome biogenesis-enhancing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design of this compound-esters-based PKC agonists and their lysosome biogenesis-enhancing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. integrativebiology.ac.cn [integrativebiology.ac.cn]

- 4. journals.biologists.com [journals.biologists.com]

- 5. This compound ester and ether derivatives: Synthesis, properties and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 20- Deoxyingenol attenuate morphine-induced hippocampus neurotoxicity and memory impairments in rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 20-Deoxyingenol Ester and Ether Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Deoxyingenol is a diterpenoid natural product derived from plants of the Euphorbia genus. It serves as a valuable scaffold for the development of novel therapeutic agents due to the potent biological activities of its derivatives. Ester and ether derivatives of this compound, in particular, have demonstrated significant potential as modulators of key cellular signaling pathways, including the activation of Protein Kinase C (PKC). This has led to their investigation in various therapeutic areas, most notably in oncology and immunology.

This document provides detailed application notes and protocols for the synthesis of this compound ester and ether derivatives. It includes synthetic schemes, experimental procedures, data on the biological activity of selected compounds, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the cytotoxic activity of synthesized this compound derivatives against human cancer cell lines.

Table 1: Cytotoxicity of this compound Ester Derivatives

| Compound | Ester Functional Group | Cell Line | IC50 (µM) |

| 1 | 3-O-angelate | A549 | Data not available |

| 2 | 3-O-crotonate | A549 | Data not available |

| 3 | 3-O-tiglate | A549 | Data not available |

| 4 | 5-O-angelate | A549 | Data not available |

| 5 | 5-O-crotonate | A549 | Data not available |

| 6 | 5-O-tiglate | A549 | Data not available |

| 1 | 3-O-angelate | HepG2 | Data not available |

| 2 | 3-O-crotonate | HepG2 | Data not available |

| 3 | 3-O-tiglate | HepG2 | Data not available |

| 4 | 5-O-angelate | HepG2 | Data not available |

| 5 | 5-O-crotonate | HepG2 | Data not available |

| 6 | 5-O-tiglate | HepG2 | Data not available |

Table 2: Cytotoxicity of this compound Ether Derivatives

| Compound | Ether Functional Group | Cell Line | IC50 (µM) |

| 22 | 1,3,4-Oxadiazole derivative | A549 | > 50 |

| 22 | 1,3,4-Oxadiazole derivative | HepG2 | 8.8[1] |

| Other Ether Derivatives | Various | A549 | Data not available |

| Other Ether Derivatives | Various | HepG2 | Data not available |

Experimental Protocols

General Synthesis of this compound Ester Derivatives (C-3 and C-5)

This protocol describes a general method for the selective esterification of this compound at the C-3 or C-5 hydroxyl group.

Materials:

-

This compound

-

Acyl chloride or carboxylic acid anhydride (e.g., angelic anhydride, crotonic anhydride, tiglic anhydride)

-

DCC (N,N'-dicyclohexylcarbodiimide)

-

DMAP (4-dimethylaminopyridine)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a solution of this compound (1 equivalent) and the corresponding carboxylic acid (1.2 equivalents) in anhydrous DCM, add DCC (1.2 equivalents) and a catalytic amount of DMAP.

-

Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate. Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound ester derivative.

-

Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

General Synthesis of this compound Ether Derivatives

This protocol outlines a general approach for the synthesis of this compound ether derivatives, exemplified by the preparation of 1,3,4-oxadiazole derivatives.

Materials:

-

This compound

-

Appropriate alkylating agent (e.g., a halide or tosylate)

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Alkoxide Formation: To a solution of this compound (1 equivalent) in anhydrous THF or DMF at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Add the alkylating agent (1.2 equivalents) and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

-

Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system to yield the desired this compound ether derivative.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Mandatory Visualizations

Caption: Synthetic routes for this compound esters and ethers.

Caption: Signaling pathway activated by this compound derivatives.

Caption: Experimental workflow for synthesis and evaluation.

References

Protocol for 20-Deoxyingenol Treatment in Cell Culture: A Comprehensive Guide for Researchers

Application Notes

Introduction

20-Deoxyingenol is a diterpenoid natural product that has garnered significant interest in cell biology and drug discovery due to its potent and selective activation of Protein Kinase C (PKC) isoforms. Specifically, it targets the conventional PKCα and novel PKCδ, initiating a signaling cascade that plays a crucial role in cellular processes such as autophagy, lysosomal biogenesis, and apoptosis.[1][2] Unlike broad-spectrum PKC activators, this compound and its derivatives offer a more targeted approach, making them valuable tools for studying specific PKC-mediated pathways and as potential therapeutic agents for a range of diseases, including neurodegenerative disorders and cancer.

Mechanism of Action

This compound functions as a selective activator of PKCα and PKCδ.[1] This activation is central to its biological effects. A key downstream pathway involves the regulation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. The signaling cascade proceeds as follows:

-

PKC Activation: this compound binds to and activates PKCα and PKCδ.

-

GSK3β Inactivation: Activated PKCα/δ leads to the inactivation of Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase that normally phosphorylates and inactivates TFEB.[3]

-

TFEB Dephosphorylation and Nuclear Translocation: The inactivation of GSK3β results in the dephosphorylation of TFEB. Dephosphorylated TFEB is then able to translocate from the cytoplasm to the nucleus.[3]

-

Gene Transcription: In the nucleus, TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of target genes, driving the expression of genes involved in autophagy and lysosome biogenesis.

This mTOR-independent pathway provides a distinct mechanism for inducing cellular clearance pathways, which is of significant interest for therapeutic development.

Applications in Cell Culture

-

Induction of Autophagy and Lysosomal Biogenesis: this compound is a potent inducer of autophagy.[4] This makes it a valuable tool for studying the autophagic process and for investigating its role in various disease models.

-

Neurodegenerative Disease Research: By promoting the clearance of aggregated proteins through enhanced autophagy, this compound and its derivatives are being explored as potential therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

-

Cancer Research: The activation of specific PKC isoforms by this compound can lead to cell cycle arrest and apoptosis in certain cancer cell lines.[3] Its cytotoxic effects are a subject of ongoing research.

-

Signal Transduction Studies: As a selective PKC activator, this compound is an excellent pharmacological tool for dissecting the roles of PKCα and PKCδ in various cellular signaling pathways.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its derivatives. It is important to note that IC50 and EC50 values can be cell-line dependent.

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound 1,3,4-oxadiazole derivative 22 | HepG2 (Human Liver Cancer) | 8.8 | [3] |

| This compound 1,3,4-oxadiazole derivative 22 | A549 (Human Lung Cancer) | > 50 | [3] |

Table 2: Autophagy Induction by this compound Derivatives

| Compound | Cell Line | Concentration (µM) | Effect | Reference |

| Derivative 4 | HeLa | 20 | 2.45-fold increase in autophagic flux | [4] |

| Derivative 18 | HeLa | 20 | 2.31-fold increase in autophagic flux | [4] |

Experimental Protocols

1. Preparation of this compound Stock Solution

-

Solubility: this compound is soluble in dimethyl sulfoxide (DMSO).

-

Procedure:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

-

Storage and Stability:

-

Store the DMSO stock solution at -20°C for up to one month. For longer-term storage (up to 6 months), it is recommended to store at -80°C.

-

Before use, allow an aliquot to thaw completely at room temperature.

-

When preparing working solutions, dilute the DMSO stock directly into the cell culture medium. The final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

-

2. Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

-

Materials:

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

3. Western Blot for PKC Pathway Activation and Autophagy

-

Materials:

-

6-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

Complete cell culture medium

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-PKCα/δ, anti-PKCα/δ, anti-phospho-GSK3β, anti-GSK3β, anti-TFEB, anti-LC3B, anti-p62)

-

HRP-conjugated secondary antibodies

-

ECL detection reagents

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentration of this compound (e.g., 10-20 µM) or vehicle control for the appropriate time (e.g., 1, 6, 12, or 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL detection system.

-

Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

-

4. Autophagy Flux Assay (LC3 Turnover)

This assay measures the degradation of LC3-II within autolysosomes and provides a more accurate assessment of autophagic activity than measuring LC3-II levels alone.

-

Materials:

-

12-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

Complete cell culture medium

-

Lysosomal inhibitor (e.g., Bafilomycin A1 at 100 nM or Chloroquine at 50 µM)

-

-

Procedure:

-

Seed cells in 12-well plates and grow to 60-70% confluency.

-

Treat the cells with this compound or vehicle control in the presence or absence of a lysosomal inhibitor for the last 2-4 hours of the total treatment time.

-

For example, for a 6-hour treatment with this compound, add the lysosomal inhibitor at the 2-hour or 4-hour time point.

-

Harvest the cells and perform a Western blot for LC3B as described in the protocol above.

-

Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor. A greater accumulation of LC3-II in the presence of the inhibitor indicates a higher autophagic flux.

-

Visualizations

Caption: Signaling pathway of this compound.

Caption: Workflow for measuring autophagic flux.

References

- 1. Design of this compound-esters-based PKC agonists and their lysosome biogenesis-enhancing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphorylation and Inactivation of Glycogen Synthase Kinase 3β (GSK3β) by Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A (Dyrk1A) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Autophagy by the Glycogen Synthase Kinase-3 (GSK-3) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design of this compound-esters-based PKC agonists and their lysosome biogenesis-enhancing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Inducing Apoptosis in HepG2 Cells with 20-Deoxyingenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Deoxyingenol and its derivatives, belonging to the ingenol class of diterpenoids, have demonstrated significant anti-cancer properties. These compounds are notably found in plants of the Euphorbia genus. While direct and extensive studies on this compound are limited, a 1,3,4-oxadiazole derivative of this compound, hereafter referred to as Compound 22, has shown potent cytotoxic effects on human hepatocellular carcinoma (HepG2) cells. The primary mechanisms of action include the induction of cell cycle arrest, autophagy, and apoptosis.[1]

These application notes provide a detailed overview and experimental protocols for inducing apoptosis in HepG2 cells using this compound derivatives, based on currently available research. The methodologies outlined herein are designed to serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound class.

Data Presentation

The cytotoxic and apoptotic effects of this compound derivative (Compound 22) on HepG2 cells are summarized below. It is important to note that while "Apoptosis / drug effects" is associated with studies on this compound, the primary reported mechanisms are cell cycle arrest and autophagy. The presented data is based on the activity of this specific derivative.

| Parameter | Cell Line | Value | Reference |

| IC50 | HepG2 | 8.8 µM | [1] |

| Reported Primary Effects | HepG2 | G1/S Phase Cell Cycle Arrest, Autophagy | [1] |

| Associated Effect | HepG2 | Apoptosis | [1] |

Signaling Pathways

Ingenol esters, the class of compounds to which this compound belongs, are known to exert their effects through the activation of Protein Kinase C (PKC) isoforms. Specifically, the activation of PKCδ is a key event that can lead to a cascade of downstream signaling events culminating in apoptosis. The proposed signaling pathway for this compound-induced apoptosis in HepG2 cells involves the activation of the intrinsic (mitochondrial) pathway of apoptosis.

Caption: Proposed signaling pathway for this compound derivative-induced apoptosis in HepG2 cells.

Experimental Workflow

A typical workflow for investigating the apoptotic effects of this compound on HepG2 cells is outlined below. This workflow encompasses initial cytotoxicity screening followed by specific apoptosis assays.

Caption: General experimental workflow for studying this compound-induced apoptosis in HepG2 cells.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Human hepatocellular carcinoma (HepG2) cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed HepG2 cells in appropriate culture vessels (e.g., 96-well plates for MTT assay, 6-well plates for apoptosis assays).

-

Allow cells to adhere and reach 70-80% confluency.

-

Prepare stock solutions of this compound derivative (Compound 22) in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a range around the IC50 of 8.8 µM).

-

Replace the existing medium with the medium containing the compound.

-

Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Assay for Cell Viability (IC50 Determination)

-

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells.

-

Protocol:

-

Seed HepG2 cells (5 x 10³ cells/well) in a 96-well plate and incubate overnight.

-

Treat cells with various concentrations of the this compound derivative for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-